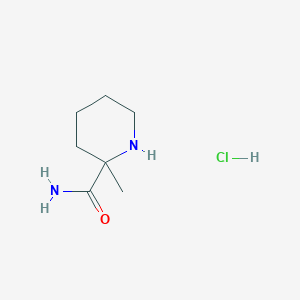

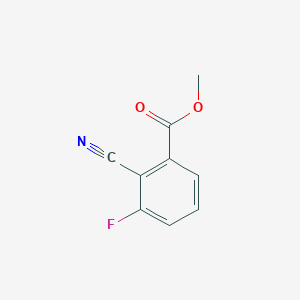

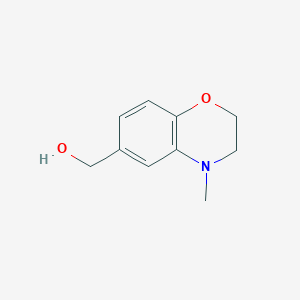

![molecular formula C13H17Cl2N3 B1458285 {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride CAS No. 1461705-11-2](/img/structure/B1458285.png)

{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride

Overview

Description

“{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride” is a chemical compound. It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The compound is related to antihistamine drugs clocinizine and chlorcyclizine .

Synthesis Analysis

The synthesis of this compound involves several steps. The common intermediate 1-[(4-chloro phenyl) (phenyl)-methyl]-piperazine, is prepared from (4-chlorophenyl) (phenyl)-methanone, in three steps with excellent yields . All the reactions proceeded smoothly and the products were also isolated easily .Molecular Structure Analysis

The molecular structure of “{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride” can be determined using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride” include reactions with sodium borohydride, hydrochloric acid, and methyl iodide . The reactions are clean, and the products are easily isolated .Physical And Chemical Properties Analysis

Amines, including “{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride”, have certain physical and chemical properties. They have characteristic boiling points and are soluble in water . The specific physical and chemical properties of this compound are not provided in the available data.Scientific Research Applications

Antimicrobial and Anticancer Applications

Novel Pyrazole Derivatives as Potential Antimicrobial and Anticancer Agents

Hafez et al. (2016) synthesized a series of novel pyrazole derivatives that demonstrated significant in vitro antimicrobial and anticancer activities. Some compounds even showed higher anticancer activity than the reference drug doxorubicin, suggesting their potential as therapeutic agents in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Pyrazole Derivatives as Antimicrobial Agents

Al-Smaisim (2012) developed a series of 3,5-dimethyl-1H-pyrazole derivatives with promising antimicrobial properties. The synthesis process involved creating compounds with various functional groups, leading to substances that exhibited good antibacterial activity against multiple bacterial species (Al-Smaisim, 2012).

Corrosion Inhibition

Bipyrazolic Compounds as Corrosion Inhibitors

Chetouani et al. (2005) investigated the inhibitory effects of newly synthesized bipyrazole compounds on iron corrosion in acidic media. The compounds were efficient corrosion inhibitors, with one showing up to 93% inhibition efficiency at certain concentrations. These inhibitors were primarily acting as mixed-type inhibitors, suggesting their potential application in protecting metals from corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Structural Characterization and Cytotoxic Activity

Isostructural Compounds with Cytotoxic Activity

Kariuki et al. (2021) synthesized and structurally characterized isostructural compounds with notable cytotoxic properties. These compounds, specifically targeting tumor cell lines, were studied for their structural conformation and potential as anticancer agents (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Bipyrazolic Compounds with Cytotoxic Activity

Kodadi et al. (2007) developed two new bipyrazolic compounds with significant in vitro cytotoxic properties against tumor cell lines. The study presented a comparison of cytotoxic activities, indicating the potential of these compounds in cancer therapy (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).

properties

IUPAC Name |

1-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3.ClH/c1-9-13(8-15-3)10(2)17(16-9)12-6-4-11(14)5-7-12;/h4-7,15H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYAUUKQDJWEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

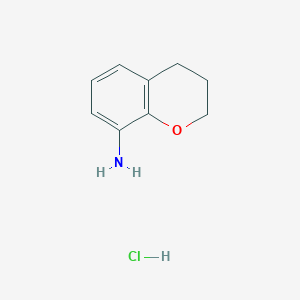

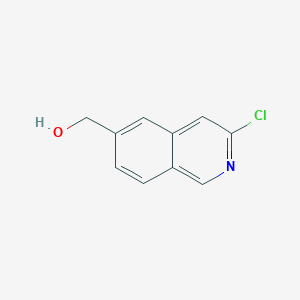

![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1458214.png)

![9-Oxa-1-thia-4-azaspiro[5.5]undecane](/img/structure/B1458219.png)

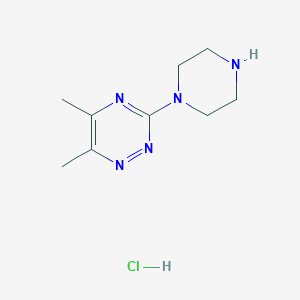

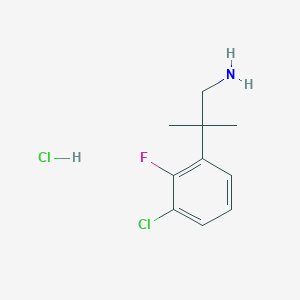

![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)